molecular formula C11H19N3O3 B6183286 tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate CAS No. 179412-78-3

tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No.: B6183286
CAS No.: 179412-78-3
M. Wt: 241.3
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Description

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is an organochemical compound featuring a diazo functional group. This compound plays a crucial role in organic synthesis, especially in constructing complex molecular architectures due to its versatile diazo group. The presence of the tert-butyl carbamate moiety adds stability and enables selective reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate can be synthesized via multi-step organic reactions:

  • Aldol Addition: : Begin with the aldol condensation of a suitable aldehyde and a methyl ketone to produce a β-hydroxy ketone intermediate.

  • Diazo Transfer: : React the β-hydroxy ketone with an azide reagent under acidic conditions to introduce the diazo functionality.

  • Carbamylation: : Protect the amine group by reacting it with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial methods follow similar steps but are scaled up to utilize continuous flow reactors and optimized conditions to maximize yield and efficiency. Catalysts such as Lewis acids are often employed to speed up reactions, while high-purity reagents ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The diazo group can undergo oxidation, typically in the presence of oxidizing agents like hydrogen peroxide or peracids, to form oxynitrene intermediates.

  • Reduction: : Reduction reactions can convert the diazo group to an amine, using reducing agents such as sodium borohydride.

  • Substitution: : The compound's diazo group can participate in substitution reactions with electrophiles, forming carbon-carbon bonds.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, peracids

  • Reduction Reagents: : Sodium borohydride, lithium aluminium hydride

  • Substitution Reagents: : Grignard reagents, organolithium compounds

  • Conditions: : Typically, mild temperatures and controlled pH are maintained to avoid diazo group degradation.

Major Products

The reactions yield a variety of products, such as:

  • Oxynitrenes: from oxidation,

  • Amines: from reduction,

  • Substituted alkanes: from electrophilic substitution.

Scientific Research Applications

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate has a broad range of applications:

  • Chemistry: : Used as a diazo transfer reagent, a precursor for carbene formation, and in cycloaddition reactions.

  • Biology: : Facilitates the synthesis of peptide mimetics, which are crucial for studying protein interactions.

  • Medicine: : Plays a role in developing pharmacophores for drug discovery.

  • Industry: : Applied in the manufacture of advanced materials and polymers.

Mechanism of Action

The compound primarily functions through its diazo group, which can generate highly reactive carbenes or nitrenes. These intermediates interact with molecular targets by forming covalent bonds, facilitating complex organic transformations. For instance, in biochemical applications, it can modify amino acids, altering protein functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl diazoacetate

  • Diazoacetamides

  • Diazoacetates

Uniqueness

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate stands out due to its stability and selective reactivity provided by the tert-butyl carbamate moiety. It combines the stability of carbamates with the versatility of diazo compounds, making it a valuable reagent in complex synthetic applications.

Properties

CAS No.

179412-78-3

Molecular Formula

C11H19N3O3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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